molecular formula C18H14ClNO2 B1273497 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 725705-50-0

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1273497
CAS No.: 725705-50-0
M. Wt: 311.8 g/mol
InChI Key: ZQUGUBWZURTKAI-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, methyl, and carboxylic acid functional groups contributes to its unique chemical properties and reactivity.

Mechanism of Action

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts like montmorillonite K-10 have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, including cyclization processes that yield quinoline derivatives. This compound serves as a building block for synthesizing more complex quinoline derivatives that may enhance biological activity or target specificity in therapeutic applications .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be developed into a new class of antibiotics, particularly against multidrug-resistant strains .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Mechanistically, it has been observed to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways, which are critical in cancer treatment strategies .

Antimicrobial Efficacy Study

A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated significant reductions in bacterial load in both in vitro and in vivo models. This suggests its potential as a therapeutic agent for treating resistant infections .

Anticancer Mechanism Exploration

Research exploring the anticancer properties revealed that the compound inhibits tumor growth in xenograft models by modulating gene expression related to apoptosis and cell cycle regulation. This highlights its dual role as both an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its

Biological Activity

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is part of a broader class of quinoline derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The molecular formula of this compound is C18H14ClNO2C_{18}H_{14}ClNO_2. Its structure features a chloro group, a methyl group, and a carboxylic acid functional group that are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anti-inflammatory agent and its cytotoxic effects against various cancer cell lines. The following sections detail the findings from various research studies.

Anti-inflammatory Activity

A study evaluating several quinoline derivatives, including this compound, reported significant anti-inflammatory properties. The compound exhibited a favorable half-maximal inhibitory concentration (IC50) in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. Compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, it demonstrated appreciable anti-inflammatory effects without notable cytotoxicity in inflamed macrophages .

Anticancer Activity

Research has shown that this quinoline derivative possesses selective cytotoxic properties against various cancer cell lines. Specifically, it was found to reduce cell viability in cervical (HeLa) and mammary (MCF7) cancer cells significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Apoptosis induction
MCF712.6Cell cycle arrest
SW48020.3Apoptosis induction
A54918.5Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the carboxylic acid group is essential for its interaction with biological targets, enhancing its solubility and bioavailability. Modifications on the phenyl ring have been shown to influence its potency against different targets, suggesting that further structural optimization could enhance its pharmacological profiles .

Case Studies

  • In Vivo Studies : In animal models, this compound demonstrated reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
  • Mechanistic Studies : Molecular docking studies revealed that this compound interacts effectively with key proteins involved in cancer progression and inflammation, such as SIRT3, which plays a dual role in tumor promotion and suppression depending on the context .

Properties

IUPAC Name

7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-4-3-5-12(8-10)16-9-14(18(21)22)13-6-7-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUGUBWZURTKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174341
Record name 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725705-50-0
Record name 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725705-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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